1-(Naphthalen-1-yl)propan-1-amine, also known as 3-(naphthalen-1-yl)propan-1-amine, is an organic compound characterized by a naphthalene ring attached to a propanamine structure. This compound is notable for its applications in various fields of chemistry and biology, particularly as an intermediate in organic synthesis and in the study of biological pathways.
1-(Naphthalen-1-yl)propan-1-amine falls under the classification of aromatic amines. It is categorized based on its structural features, which include an aromatic naphthalene moiety and a primary amine functional group.
The synthesis of 1-(naphthalen-1-yl)propan-1-amine can be achieved through several methods:
The choice of reagents and conditions significantly influences the yield and purity of the synthesized compound. For instance, using continuous flow reactors can enhance the efficiency of production processes by optimizing reaction conditions on a larger scale.
The molecular structure of 1-(naphthalen-1-yl)propan-1-amine can be represented by the following information:
The compound exhibits a naphthalene ring system linked to a propanamine chain, which contributes to its chemical reactivity and interaction with biological targets .
1-(Naphthalen-1-yl)propan-1-amine is involved in several chemical reactions:
The specific conditions under which these reactions are conducted (temperature, solvent choice, etc.) will greatly affect the reaction rates and yields.
The mechanism of action for 1-(naphthalen-1-yl)propan-1-amine primarily involves its interaction with biological receptors or enzymes. In medicinal chemistry contexts, this compound may act as a ligand for specific receptors, modulating their activity and influencing various biological pathways. The exact molecular targets vary based on the structural modifications made to the base compound .
The physical properties of 1-(naphthalen-1-yl)propan-1-amine include:
Key chemical properties include:
Relevant data regarding melting point and boiling point can vary based on purity and specific synthesis methods employed.
The applications of 1-(naphthalen-1-yl)propan-1-amine span several domains:
The investigation of naphthalene-derived amines spans over eight decades, originating from early synthetic efforts aimed at exploring structure-activity relationships within sympathomimetic amines. 1-(Naphthalen-1-yl)propan-1-amine was first synthesized and pharmacologically characterized by 1952, as documented by Mehes in foundational studies comparing the physiological effects of α- and β-naphthyl positional isomers [4]. This work established the initial framework for understanding how naphthalene ring substitution influences biological activity within this chemical class.
Early research in the 1930s-1940s primarily focused on simpler amphetamine analogs. However, by the mid-20th century, researchers expanded their investigations to include rigid and polycyclic aromatic systems like naphthalene, seeking enhanced receptor affinity or novel activity profiles. The synthesis of 1-NAP during this period was part of a systematic exploration of arylalkylamine derivatives, driven by interest in their potential stimulant, anorectic, or antidepressant effects [1]. Its isomer, 2-NAP (β-naphthylaminopropane), gained more significant research attention starting in the early 2000s due to its development under the code name PAL-287 as a potential treatment for stimulant and alcohol addiction, attributed to its triple monoamine (serotonin, norepinephrine, dopamine) releasing activity [1] [4]. In contrast, 1-NAP remained primarily a tool compound in structure-activity relationship (SAR) studies.
A resurgence of interest occurred in the late 2000s with the discovery that both 1-NAP and 2-NAP act as monoamine oxidase A (MAO-A) inhibitors, albeit with differing potencies. Vilches-Herrera et al. (2009) quantitatively demonstrated that 1-NAP inhibits MAO-A (IC₅₀ = 5,630 nM) with approximately 13-fold lower potency than its isomer 2-NAP (IC₅₀ = 420 nM) [3] [4]. Neither compound showed significant MAO-B inhibition at concentrations up to 100,000 nM. This finding positioned 1-NAP within the class of naphthylisopropylamine-derived MAO inhibitors and highlighted the critical influence of the naphthalene substitution pattern on enzyme affinity.
Table 1: Key Historical Milestones in Naphthalene-Derived Amine Research
Time Period | Development | Key Compound(s) | Significance |
---|---|---|---|
Pre-1950s | Early synthesis of arylalkylamines | Amphetamine analogs | Foundation of SAR exploration for CNS activity |
1952 | First pharmacological characterization of α- and β-naphthylaminopropane isomers | 1-NAP, 2-NAP | Demonstrated differential physiological effects based on naphthalene position [4] |
1984 | Drug discrimination studies in rodents | 1-NAP, 2-NAP | Both isomers failed to substitute for dextroamphetamine, indicating lack of typical stimulant effects [4] |
Early 2000s | Development of PAL-287 (2-NAP) for addiction treatment | 2-NAP (PAL-287) | Identified as a potent SNDRA with potential therapeutic utility [1] |
2009 | Systematic assessment of MAO inhibition by naphthylisopropylamines | 1-NAP, 2-NAP, derivatives | Quantified MAO-A inhibition potency and isomer dependency (1-NAP IC₅₀ = 5,630 nM; 2-NAP IC₅₀ = 420 nM) [3] [4] |
Positional isomerism—specifically, whether the propan-1-amine chain is attached to the naphthalene ring at the 1- (α-) or 2-position (β-)—induces profound differences in the molecular geometry, electronic properties, and biological activities of these compounds. This structural variation is a cornerstone of SAR studies within the naphthylpropylamine class.
Structural and Electronic Differences:Attachment at the naphthalene 1-position (1-NAP) forces the propylamine chain into close proximity to the peri hydrogen atom at position 8. This proximity creates significant steric crowding and influences the rotational freedom of the side chain relative to the aromatic system. The resultant molecular conformation reduces the ability of the amine nitrogen to engage optimally with certain biological targets, particularly monoamine transporters. In contrast, attachment at the 2-position (2-NAP) offers greater steric freedom. The β-orientation allows for a more extended conformation and potentially better overlap with the binding sites of transporters like the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Quantum chemical calculations suggest subtle but consequential differences in electron density distribution around the aromatic system and the basic amine nitrogen between the isomers, impacting their binding affinities and hydrogen-bonding capabilities [1] [4].
Pharmacological Divergence:The most striking pharmacological difference lies in their monoamine-releasing profiles and receptor interactions. 2-NAP (PAL-287) is a potent triple monoamine releasing agent (SNDRA) with EC₅₀ values of 3.4 nM (SERT), 11.1 nM (NET), and 12.6 nM (DAT) in rat synaptosomes [1] [4]. It also acts as a potent agonist at serotonin receptors (5-HT₂C EC₅₀ = 2.3 nM). Conversely, 1-NAP lacks significant monoamine-releasing activity at physiologically relevant concentrations. While detailed release assays specific for 1-NAP are less extensive than for 2-NAP, available evidence indicates its primary psychoactive pharmacology stems from MAO-A inhibition (IC₅₀ = 5,630 nM) [3] [4]. Both isomers failed to substitute for dextroamphetamine in rodent drug discrimination assays, indicating they lack the characteristic stimulant effects of classical amphetamines despite 2-NAP's potent dopamine release in vitro [1] [4].
Enzyme Inhibition Selectivity:The MAO-A inhibition data highlights the isomer dependency of enzyme affinity. While both 1-NAP and 2-NAP selectively inhibit MAO-A over MAO-B (IC₅₀ > 100,000 nM for both isomers against MAO-B), 2-NAP is significantly more potent:
Table 2: Comparative Pharmacology of Naphthylpropylamine Isomers
Property | 1-(Naphthalen-1-yl)propan-1-amine (1-NAP) | 1-(Naphthalen-2-yl)propan-1-amine (2-NAP, PAL-287) |
---|---|---|
MAO-A Inhibition (IC₅₀) | 5,630 nM [3] [4] | 420 nM [1] [3] |
Monoamine Release (EC₅₀) | Not significant (No robust data available) | SERT: 3.4 nM; NET: 11.1 nM; DAT: 12.6 nM [1] [4] |
5-HT₂C Receptor Activity | Not reported | Agonist (EC₅₀ = 2.3 nM) [1] |
Amphetamine Substitution | Fails to substitute [4] | Fails to substitute [1] [4] |
Key Pharmacological Profile | MAO-A inhibitor | Potent SNDRA & 5-HT₂C agonist |
The propan-1-amine linker (–CH₂–CH₂–CH₂–NH₂) in 1-(Naphthalen-1-yl)propan-1-amine is not merely a passive tether but a critical determinant of its conformational flexibility, basicity, and overall pharmacophore configuration. This three-carbon spacer defines its distinction from shorter-chain benzylamine analogs and the more extensively studied phenethylamines/amphetamines.
Conformational Flexibility vs. Rigidity:Compared to phenethylamine derivatives (two-carbon linker), the propylamine chain introduces greater conformational freedom with an additional rotatable bond. Molecular modeling suggests the extended chain in 1-NAP can adopt multiple low-energy conformers, potentially allowing it to adapt to different enzyme binding pockets like MAO-A. However, the steric constraints imposed by the 1-naphthyl attachment significantly restrict the accessible conformational space relative to its 2-naphthyl isomer or phenylpropylamine analogs. This restricted flexibility near the aromatic ring likely contributes to its lack of transporter-based activity compared to 2-NAP. The linker length in 1-NAP is structurally analogous to certain GABA derivatives (e.g., 3-aminopropane sulfonate acts on GABA receptors ), hinting at potential, albeit unexplored, interactions with inhibitory neurotransmitter systems beyond its known MAO inhibition .
Impact on Basicity and Bioavailability:The primary aliphatic amine (–NH₂) at the terminus of the propyl chain confers significant basicity (predicted pKa ~10-11), promoting protonation under physiological conditions to form a positively charged ammonium ion. This charge is crucial for ionic interactions with the anionic residues within the MAO-A substrate cavity. The three-atom distance between the naphthalene ring and the charged nitrogen creates a specific spatial orientation that may partially mimic the natural substrates of MAO-A (e.g., serotonin, norepinephrine), albeit with lower affinity than 2-NAP due to steric mismatch. While experimental logP data for 1-NAP is limited, calculated values (XLogP3 ~ 3.3-3.7 ) indicate moderate lipophilicity, suggesting reasonable passive membrane permeability, a prerequisite for CNS activity.
Role in Molecular Recognition:The propylamine linker serves as an essential component of the pharmacophore for MAO-A inhibition within the naphthylalkylamine class. Studies on related naphthylisopropylamine derivatives indicate that modifications to the linker—such as N-methylation (yielding secondary amines like MNAP/PAL-1046) or oxidation to carbonyls (yielding cathinones like BMAPN)—dramatically alter pharmacological profiles, shifting activity from MAO inhibition towards potent monoamine release or reuptake inhibition [1] [4] [14]. The unmodified primary amine in 1-NAP appears optimal for its MAO-A inhibitory effects. Furthermore, the methylene groups (–CH₂–) within the linker provide hydrophobic interactions within the MAO-A binding site. Computational docking studies of similar inhibitors suggest the naphthalene ring engages in π-stacking, while the aliphatic chain occupies a hydrophobic tunnel, with the terminal ammonium forming a salt bridge with a conserved aspartate residue [3].
Table 3: Influence of Propan-1-amine Linker Features on Properties of 1-NAP
Linker Feature | Structural Implication | Functional Consequence |
---|---|---|
Length (3 carbons) | Distance: Naphthalene C1 to N ~5.0-5.5 Å (extended) | Matches substrate requirements for MAO-A cavity depth better than ethyl linkers |
Rotatable Bonds (2) | Conformational flexibility (C-C-C-N dihedral angles) | Allows adaptation to enzyme active site but sterically hindered by 1-naphthyl peri interaction |
Terminal Primary Amine (–NH₂) | Strongly basic (pKa ~10-11), protonated at pH 7.4 | Forms critical ionic bond with Asp in MAO-A active site; essential for inhibition |
Hydrophobicity (Alkyl chain) | Contributes to overall lipophilicity (LogP ~3.3-3.7) | Facilitates blood-brain barrier penetration; engages in van der Waals interactions in MAO-A binding pocket |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7